molecular formula C13H11NS B1588286 (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate CAS No. 131074-55-0

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate

Cat. No. B1588286
M. Wt: 213.3 g/mol
InChI Key: PGJWLIIUEIYCSF-JTQLQIEISA-N
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Description

“(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate” is a chemical compound with the molecular formula C10H7CH(CH3)NCO . It is a type of isothiocyanate, which are typically prepared using amines and highly toxic reagents .


Synthesis Analysis

Isothiocyanates can be synthesized from alkyl and aryl amines through a tosyl chloride mediated decomposition of dithiocarbamate salts . A practical, mild, high-yielding, and supporting-electrolyte-free electrochemical method enables the preparation of aliphatic and aromatic isothiocyanates from amine and carbon disulfide without using toxic and expensive reagents .


Chemical Reactions Analysis

In the presence of trifluoromethanesulfonyl chloride, triphenylphosphine, and sodium iodide, a broad range of thiocarbamyl fluorides and isothiocyanates can be synthesized from secondary and primary amines in good yields . Moreover, reactions of thiocarbonyl fluoride derived from CF3SiMe3, elemental sulfur, and KF with secondary amines provide a wide variety of thiocarbamoyl fluorides in good yields .

Scientific Research Applications

Chirality Recognition in NMR Spectroscopy

(S)-1-Phenylethyl isothiocyanate and (R)-[1-(1-naphthyl)ethyl] isothiocyanate have been utilized as chirality recognizing reagents for determining the enantiomeric purity of chiral amines via NMR spectroscopy. These compounds are stable in aqueous conditions and provide an effective method for chiral analysis in a lab setting (JeonDong et al., 2000).

Anticarcinogenic Activities

Organic isothiocyanates, including (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate, have been shown to block the production of tumors in rodents induced by various carcinogens. These compounds are present in cruciferous vegetables and might contribute to the cancer-protective effects of high vegetable consumption. They work by suppressing carcinogen activation and inducing Phase 2 enzymes that detoxify harmful metabolites (Zhang & Talalay, 1994).

Enzyme Induction and Metabolic Conversion

The metabolic activity of isothiocyanates, including the conversion of isothiocyanates to isocyanates, has been studied in rat liver microsomes. This research helps in understanding the enzyme induction and comparative metabolic conversion of these compounds, providing insights into their biochemical interactions and potential therapeutic applications (Lee, 1996).

properties

IUPAC Name

1-[(1S)-1-isothiocyanatoethyl]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NS/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJWLIIUEIYCSF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426819
Record name (S)-(+)-1-(1-NAPHTHYL)ETHYL ISOTHIOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate

CAS RN

131074-55-0
Record name (S)-(+)-1-(1-NAPHTHYL)ETHYL ISOTHIOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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